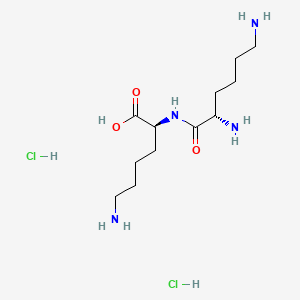

Lysyllysine--hydrogen chloride (1/2)

Descripción

BenchChem offers high-quality Lysyllysine--hydrogen chloride (1/2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lysyllysine--hydrogen chloride (1/2) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

6-amino-2-(2,6-diaminohexanoylamino)hexanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N4O3.2ClH/c13-7-3-1-5-9(15)11(17)16-10(12(18)19)6-2-4-8-14;;/h9-10H,1-8,13-15H2,(H,16,17)(H,18,19);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXQFWEBCTJENGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)NC(CCCCN)C(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28Cl2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597560 | |

| Record name | Lysyllysine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52123-30-5 | |

| Record name | Lysyllysine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Whitepaper: Stability Assurance and Storage Protocols for Lysyllysine Dihydrochloride

Executive Summary

Lysyllysine dihydrochloride (H-Lys-Lys-OH[][2][3] · 2HCl) is a synthetic dipeptide salt utilized primarily as a biochemical standard, a substrate for proteolytic enzymes (e.g., trypsin, lysyl oxidase), and a precursor in peptide synthesis. While the dihydrochloride salt form significantly improves the compound's solid-state stability compared to its free base, it introduces acute hygroscopicity .[]

The structural integrity of this compound is threatened by three primary vectors: moisture-induced hydrolysis , diketopiperazine (DKP) cyclization , and microbial degradation in solution.[][2] This guide provides a self-validating framework for storage and handling, ensuring data reproducibility in downstream applications.[][2]

Physicochemical Profile & Stability Mechanisms[1][4][5][6]

To implement effective storage, one must understand the molecular behaviors dictating instability.

Chemical Identity[7]

-

Molecular Weight: 347.28 g/mol []

-

Solubility: Highly soluble in water (>50 mg/mL); insoluble in non-polar organic solvents.[]

The Dihydrochloride Implication

The "2HCl" designation indicates that both the N-terminal

-

Benefit: Protonation prevents nucleophilic attack by the amines, suppressing autolysis and oxidation.

-

Risk: The chloride counterions are highly hygroscopic.[] They form a hydration shell rapidly upon exposure to atmospheric moisture. This phase transition (from crystalline to amorphous/deliquescent) increases molecular mobility, accelerating chemical degradation.

Degradation Pathways

The following diagram illustrates the chemical fate of Lys-Lys-2HCl under stress conditions.

Figure 1: Primary degradation pathways.[][2] Note that DKP formation is a significant risk for dipeptides in solution if the pH allows the N-terminus to deprotonate.[][2]

Storage Protocols: The Self-Validating System

A "self-validating" protocol includes checkpoints that alert the researcher if the system has failed (e.g., color change, clumping).[2]

Solid State Storage (Lyophilized Powder)[2]

Standard: Store at -20°C in a desiccated environment.

| Parameter | Specification | Causality / Rationale |

| Temperature | -20°C ± 5°C | Arrhenius kinetics dictate that chemical reaction rates halve for every 10°C drop.[][2] |

| Container | Amber glass or opaque plastic | While Lys-Lys is not acutely photosensitive, amber glass prevents UV-induced radical formation in trace impurities.[][2] |

| Atmosphere | Inert gas (Argon/Nitrogen) | Displaces oxygen and moisture.[] Essential for long-term (>6 months) storage. |

| Desiccation | Silica gel or molecular sieves | Critical: The HCl salt will pull moisture through standard plastic caps.[] Secondary containment with desiccant is mandatory. |

The "Warm-Up" Rule (Critical Control Point): Never open a cold vial of Lys-Lys-2HCl.

-

Remove vial from freezer.

-

Place in a desiccator at room temperature (RT) for 30–60 minutes .

-

Validation: Check the outside of the vial. If condensation is present, the inside is also cold. Wait until the glass is dry and room temperature to touch.

-

Failure to do this causes immediate water uptake, turning the powder into a sticky gum that degrades rapidly.

-

Solution State Storage[2][8]

Standard: Avoid storing in solution. If necessary, store at -80°C for <3 months.

| Parameter | Specification | Causality / Rationale |

| Solvent | Sterile Water or dilute acetic acid (0.1%) | Acidic pH maintains the protonated state, preventing DKP cyclization.[][2] |

| Concentration | High (>1 mg/mL) | Higher concentrations are generally more stable due to self-buffering capacity.[][2] |

| Aliquoting | Single-use vials | Freeze-thaw cycles are destructive. Ice crystal formation shears molecules and alters local pH/salt concentrations.[][2] |

| Additives | 0.02% Sodium Azide (Optional) | Only if not used for cell culture.[] Prevents microbial consumption of the peptide.[4] |

Operational Workflow: Handling & Reconstitution

This workflow ensures that the handling process itself does not introduce instability.

Figure 2: Handling decision tree. The "Visual Inspection" step is the self-validating control point.[][2]

Quality Control & Analytical Monitoring

To verify stability over time, use the following analytical methods.

HPLC Method (Purity Check)

-

Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm). Note: Lys-Lys is very polar and may elute in the void volume of standard C18.[] An Ion-Pairing agent is required.

-

Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[]

-

Mobile Phase B: Acetonitrile + 0.1% TFA.[]

-

Gradient: 0% B to 20% B over 20 minutes (Polar compound requires low organic).

-

Detection: UV at 214 nm (Peptide bond).[]

-

Pass Criteria: Single peak >95% area. Appearance of earlier eluting peaks suggests hydrolysis (Free Lysine).

Mass Spectrometry (Identity Check)

-

Method: ESI-MS (Electrospray Ionization).[]

-

Target Ion: [M+H]⁺ = 275.2 m/z (Monoisotopic mass of free base + proton).[]

-

Degradation Markers:

References

-

National Center for Biotechnology Information (NCBI). (2025).[] PubChem Compound Summary for CID 99238, Lysyllysine. Retrieved from [Link][2]

-

Avanti Polar Lipids. (2024). Storage and Handling of Peptides. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Role of Dilysine Motifs in Biological Systems

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the dilysine motif's critical role in cellular protein trafficking. We will delve into the molecular mechanisms of dilysine signal recognition, its functional consequences in health and disease, and the state-of-the-art methodologies used to investigate these pathways.

Section 1: The Dilysine Motif - A Cellular "Return-to-Sender" Signal

At its core, the dilysine motif is a short amino acid sequence that acts as a retrieval signal for transmembrane proteins.[1] This signal ensures that proteins that should reside in the endoplasmic reticulum (ER) are returned if they inadvertently escape to the Golgi apparatus.[1][2] The two primary consensus sequences for this motif are KKXX and KxKxx (where 'K' is lysine and 'X' is any amino acid), typically located at the C-terminus of type I transmembrane proteins.[3] This cytoplasmic signal is fundamental for maintaining the protein homeostasis of the early secretory pathway.[2][4]

The function of the dilysine motif is not merely a simple postal code; its efficiency can be influenced by the structural context of the cytoplasmic domain, including its length and proximity to other structural elements.[5][6] This context-dependent functionality allows for sophisticated regulation of protein localization.

Section 2: Molecular Recognition - The COPI Coatomer Complex

The primary reader of the dilysine "return-to-sender" signal is the Coat Protein Complex I (COPI).[1] COPI is a seven-subunit protein complex (containing α, β, β', γ, δ, ε, and ζ-COP) that forms vesicles responsible for retrograde transport from the Golgi back to the ER.[3][7]

The direct interaction between the dilysine motif and the COPI coat is a critical event in protein sorting.[4] Structural and biochemical studies have revealed that the N-terminal WD-repeat domains of the α-COP and β'-COP subunits are the primary binding sites for dilysine motifs.[3][8][9] These domains feature acidic patches that form electrostatic contacts with the positively charged lysine residues of the motif.[3][9] Interestingly, the binding modes for KKxx and KxKxx motifs differ, with the lysine residues transposing at the binding patches, providing a basis for differential recognition and regulation.[9][10]

While initial studies suggested various subunits might be involved, it is now understood that under physiological conditions, the α-COP and β'-COP subunits are the principal interactors.[7][8][11] This specific recognition is crucial for the selective packaging of ER-resident proteins into COPI-coated vesicles for their journey back to the ER.[9]

Surface Plasmon Resonance (SPR) for Quantitative Binding Kinetics

While Co-IP provides qualitative evidence of an interaction, SPR offers quantitative data on binding affinity and kinetics (association and dissociation rates). [12][13] Principle: SPR measures changes in the refractive index at the surface of a sensor chip when one molecule (the analyte) flows over and binds to another molecule (the ligand) that has been immobilized on the chip. [14][15]This allows for real-time, label-free analysis of the binding event. [16] Detailed Protocol: Analyzing Dilysine Peptide Binding to Purified COPI Subunits

-

Ligand Immobilization:

-

Use a sensor chip suitable for protein immobilization (e.g., a CM5 chip for amine coupling).

-

Immobilize purified α-COP or β'-COP protein onto the chip surface according to the manufacturer's protocol.

-

Rationale: Covalent immobilization via amine coupling provides a stable surface for repeated binding assays. The goal is to achieve a surface density that allows for detectable binding without causing mass transport limitations.

-

-

Analyte Injection and Binding Measurement:

-

Prepare a series of dilutions of a synthetic peptide corresponding to the C-terminus of a dilysine-containing protein. A scrambled or mutated peptide should be used as a negative control.

-

Inject the analyte solutions over the ligand-coated surface at a constant flow rate. [14] * The instrument records the binding response in real-time, generating a sensorgram. [14] * Rationale: Using a range of analyte concentrations is essential for accurately determining the binding kinetics and affinity. The sensorgram shows the association phase during injection and the dissociation phase during the subsequent buffer flow.

-

-

Surface Regeneration:

-

After each binding cycle, inject a regeneration solution (e.g., a low pH buffer or high salt solution) to strip the bound analyte from the ligand, preparing the surface for the next injection.

-

Rationale: An effective regeneration step is crucial for the reusability of the sensor chip. It must be harsh enough to remove the analyte completely but gentle enough not to denature the immobilized ligand.

-

-

Data Analysis:

-

The collected sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir model) using the instrument's analysis software. [15] * This analysis yields the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. [14] Table 1: Representative Binding Affinity Data

-

| Interacting Partners | Method | Kₑ (Equilibrium Dissociation Constant) | Reference Insight |

| β'-COP (N-terminal domain) + KxKxx motif peptide | ITC | ~20-50 µM | Demonstrates direct, moderate-affinity interaction crucial for retrograde trafficking. [8] |

| α-COP (N-terminal domain) + KKxx motif peptide | ITC | ~30-70 µM | Shows that α-COP also directly binds dilysine motifs, with slightly different specificity from β'-COP. [8][10] |

| Mutant β'-COP + KxKxx motif peptide | ITC | No significant binding | Confirms that specific residues in the WD-repeat domain are essential for the interaction. [3] |

| COPA (WT) + Dilysine cargo | Co-IP | N/A (Qualitative) | Wild-type COPA efficiently pulls down dilysine-containing proteins from cell lysates. [17] |

| COPA (Disease-associated mutant) + Dilysine cargo | Co-IP | N/A (Qualitative) | Pathogenic mutations in the cargo-binding domain of COPA abolish the interaction. [17] |

(Note: Kₑ values are approximations based on published data and can vary based on specific sequences and experimental conditions.)

Section 5: Future Directions and Drug Development Implications

The central role of the dilysine-COPI pathway in cellular homeostasis and disease makes it an attractive target for therapeutic intervention.

-

Antiviral Therapies: Developing small molecules or peptides that disrupt the interaction between viral dilysine motifs and the COPI complex could inhibit viral assembly and replication. This requires a deep structural understanding of the specific binding interfaces.

-

Autoimmune Disease and Cancer: Modulating COPI activity or its interaction with specific cargo could be a strategy to alleviate the ER stress associated with COPA syndrome. [18]Furthermore, as cancer cells often have upregulated secretory pathways, targeting COPI-mediated transport could represent a novel anti-cancer strategy.

Continued research using advanced techniques like cryo-electron microscopy to resolve the structure of the entire COPI coat bound to cargo-laden membranes, combined with high-throughput screening for interaction inhibitors, will be crucial in translating our understanding of this fundamental biological process into tangible therapeutic outcomes.

References

-

Harringer, S. et al. (1998). A single binding site for dilysine retrieval motifs and p23 within the γ subunit of coatomer. Proceedings of the National Academy of Sciences, 95(20), 11649-11654. Available at: [Link]

-

Harter, C. & Wieland, F. T. (1998). A single binding site for dilysine retrieval motifs and p23 within the γ subunit of coatomer. PNAS, 95(20), 11649-11654. Available at: [Link]

-

Wikipedia contributors. (n.d.). KKXX (amino acid sequence). In Wikipedia. Retrieved from [Link]

-

Jerman, A. et al. (2020). Critical Impact of Different Conserved Endoplasmic Retention Motifs and Dopamine Receptor Interacting Proteins (DRIPs) on Intracellular Localization and Trafficking of the D2 Dopamine Receptor (D2-R) Isoforms. MDPI. Available at: [Link]

-

Jackson, L. P. et al. (2012). Molecular basis for recognition of dilysine trafficking motifs by COPI. PubMed. Available at: [Link]

-

Jackson, L. P. et al. (2012). Molecular Basis for Recognition of Dilysine Trafficking Motifs by COPI. PMC - NIH. Available at: [Link]

-

Stornaiuolo, M. et al. (2002). KDEL and KKXX Retrieval Signals Appended to the Same Reporter Protein Determine Different Trafficking between Endoplasmic Reticulum, Intermediate Compartment, and Golgi Complex. Molecular Biology of the Cell (MBoC). Available at: [Link]

-

Vincent, M. J. et al. (1998). Function of the KKXX Motif in Endoplasmic Reticulum Retrieval of a Transmembrane Protein Depends on the Length and Structure of the Cytoplasmic Domain*. Semantic Scholar. Available at: [Link]

-

Eugster, A. et al. (2000). Membrane recruitment of coatomer and binding to dilysine signals are separate events. PubMed. Available at: [Link]

-

Chan, C. K. et al. (2011). Membrane receptor trafficking: Evidence of proximal and distal zones conferred by two independent endoplasmic reticulum localization signals. PMC - NIH. Available at: [Link]

-

N.A. (2020). Characterization of a Novel Mutation in the COPI Vesicle on Binding to Dilysine Motifs. The FASEB Journal. Available at: [Link]

-

Ma, W. & Goldberg, J. (2013). Rules for the recognition of dilysine retrieval motifs by coatomer. ResearchGate. Available at: [Link]

-

Goepfert, P. A. et al. (2000). Mutations to the ER retrieval signal. The dilysine motif located in the... ResearchGate. Available at: [Link]

-

Letourneur, F. et al. (1995). Steric masking of a dilysine endoplasmic reticulum retention motif during assembly of the human high affinity receptor for immunoglobulin E. PMC - NIH. Available at: [Link]

-

Oelmann, S. et al. (2005). Endoplasmic reticulum retention of the large splice variant of the UDP-galactose transporter is caused by a dilysine motif. ResearchGate. Available at: [Link]

-

Letourneur, F. et al. (1995). Steric masking of a dilysine endoplasmic reticulum retention motif during assembly of the human high affinity receptor for immunoglobulin E. Journal of Cell Biology. Available at: [Link]

-

Ma, W. & Goldberg, J. (2013). Rules for the recognition of dilysine retrieval motifs by coatomer. H1 Connect. Available at: [Link]

-

Le, T. L. et al. (2016). Use of a dilysine motif to produce ER-retained transmembrane proteins.... ResearchGate. Available at: [Link]

-

Jackson, L. P. et al. (2012). Molecular Basis for Recognition of Dilysine Trafficking Motifs by COPI. University of Luebeck. Available at: [Link]

-

Yue, K. M. et al. (2022). Disease-Associated Factors at the Endoplasmic Reticulum-Golgi Interface. PMC - NIH. Available at: [Link]

-

Krivonos, T. A. et al. (2022). Sequences in the Cytoplasmic Tail Contribute to the Intracellular Trafficking and the Cell Surface Localization of SARS-CoV-2 Spike Protein. MDPI. Available at: [Link]

-

Gay, C. et al. (2011). The conserved dileucine- and tyrosine-based motifs in MLV and MPMV envelope glycoproteins are both important to regulate a common Env intracellular trafficking. PubMed Central. Available at: [Link]

-

Nicoya. (2017). Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance. Nicoya. Available at: [Link]

-

Wang, S. et al. (2020). Simultaneous Quantification of Protein Binding Kinetics in Whole Cells with Surface Plasmon Resonance Imaging and Edge Deformation Tracking. MDPI. Available at: [Link]

-

Hamada, K. et al. (2019). Pathogenic Effects of Impaired Retrieval between the Endoplasmic Reticulum and Golgi Complex. MDPI. Available at: [Link]

-

Fisher, R. J. et al. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed. Available at: [Link]

-

MetwareBio. (n.d.). Protein-Protein Interaction Methods: A Complete Guide for Researchers. MetwareBio. Available at: [Link]

-

Ferreira, C. R. & Gahl, W. A. (2017). Inherited Disorders of Lysosomal Membrane Transporters. PMC - NIH. Available at: [Link]

-

N.A. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Radiations. Available at: [Link]

-

Biosensing Instrument. (n.d.). Application Note 122: Surface Plasmon Resonance Microscopy for Multiple and Single Cell Membrane Binding Kinetics Studies. Biosensing Instrument. Available at: [Link]

-

Wang, B. & Wu, J. (2012). Current Experimental Methods for Characterizing Protein-Protein Interactions. PMC. Available at: [Link]

-

Wikipedia contributors. (n.d.). Methods to investigate protein–protein interactions. In Wikipedia. Retrieved from [Link]

-

Assay Genie. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. Assay Genie. Available at: [Link]

-

Hamnett, R. (2024). Co-immunoprecipitation (Co-IP): The Complete Guide. Antibodies.com. Available at: [Link]

-

Creative Diagnostics. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol. Creative Diagnostics. Available at: [Link]

-

Manning, J. (2022). Co-immunoprecipitation Protocol: 9 Easy Steps To Co-IPs. Bitesize Bio. Available at: [Link]

-

Manning, J. (n.d.). Co-immunoprecipitation Protocol: Your Practical Guide To Co-IPs. Moodle@Units. Available at: [Link]

-

Shukla, A. et al. (2022). Experimental methods to study the kinetics of protein–protein interactions. ResearchGate. Available at: [Link]

-

Kuwahara, M. & Marumo, F. (1996). [Diseases caused by disorders of membrane transport: an overview]. PubMed. Available at: [Link]

-

Texas Children's Hospital. (2014). Research reveals defective transport of lysosomal enzymes causes a type of Batten disease. Texas Children's Hospital. Available at: [Link]

Sources

- 1. KKXX (amino acid sequence) - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Molecular basis for recognition of dilysine trafficking motifs by COPI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. molbiolcell.org [molbiolcell.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Membrane receptor trafficking: Evidence of proximal and distal zones conferred by two independent endoplasmic reticulum localization signals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A single binding site for dilysine retrieval motifs and p23 within the γ subunit of coatomer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Basis for Recognition of Dilysine Trafficking Motifs by COPI - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Rules for the recognition of dilys ... | Article | H1 Connect [archive.connect.h1.co]

- 11. pnas.org [pnas.org]

- 12. Protein-Protein Interaction Methods: A Complete Guide for Researchers - MetwareBio [metwarebio.com]

- 13. nicoyalife.com [nicoyalife.com]

- 14. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bioradiations.com [bioradiations.com]

- 16. biosensingusa.com [biosensingusa.com]

- 17. Disease‐Associated Factors at the Endoplasmic Reticulum–Golgi Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Application Note: High-Efficiency Synthesis and Handling of Lysyllysine Dihydrochloride in SPPS

Executive Summary

Lysyllysine (Lys-Lys) is a critical structural motif used extensively as a cleavable linker in antibody-drug conjugates (ADCs) (cleaved by Cathepsin B or proteasomes), a solubility-enhancing tag for hydrophobic payloads, and a standard substrate for lysyl oxidase and trypsin assays.

While seemingly simple, the synthesis of the specific salt form Lysyllysine dihydrochloride (H-Lys-Lys-OH·2HCl) via Solid-Phase Peptide Synthesis (SPPS) presents two distinct chemical challenges often overlooked in standard protocols:

-

Diketopiperazine (DKP) Formation: The dipeptide stage is the most thermodynamically unstable intermediate in SPPS. Upon deprotection of the N-terminus of the second residue, the free amine can back-bite the C-terminal ester, releasing the cyclic dipeptide (DKP) and reducing yield by up to 80%.

-

Counterion Management: SPPS cleavage utilizing Trifluoroacetic Acid (TFA) yields the trifluoroacetate salt (Lys-Lys·xTFA). Biological applications often strictly require the dihydrochloride form to avoid TFA cytotoxicity.

This application note details a high-fidelity protocol for synthesizing Lys-Lys motifs using 2-Chlorotrityl Chloride (2-CTC) resin to suppress DKP formation, followed by a rigorous salt exchange protocol to isolate the pharmacological grade dihydrochloride form.

Strategic Analysis & Experimental Design

Resin Selection: The Anti-DKP Strategy

Standard Wang resin is unsuitable for Lys-Lys synthesis. The benzyl ester linkage is stable enough to allow the N-terminal amine of the second Lysine to attack the carbonyl carbon of the first Lysine, ejecting the resin.

The Solution: 2-Chlorotrityl Chloride (2-CTC) Resin .

-

Mechanism: The massive steric bulk of the trityl group prevents the N-terminal amine from approaching the ester linkage, effectively blocking DKP cyclization.

-

Benefit: 2-CTC allows for extremely mild cleavage (1% TFA) if protected fragments are needed, or standard cleavage (95% TFA) for the free peptide.

Protecting Group Strategy

-

Epsilon-amine: Boc (Acid labile).[1]

-

Rationale: Fmoc-Lys(Boc)-OH is the industry standard. The Boc group is removed simultaneously with resin cleavage, streamlining the workflow.

Detailed Experimental Protocols

Protocol A: SPPS of H-Lys-Lys-OH (Precursor)

Target Scale: 0.25 mmol Resin: 2-Chlorotrityl Chloride (Loading: 1.0 – 1.6 mmol/g)

Step 1: Resin Loading (The Critical First Step)

To prevent racemization and maximize yield, do not use standard coupling agents for the first residue on 2-CTC. Use nucleophilic displacement.[5]

-

Weigh Resin: 200 mg of 2-CTC resin.

-

Swell: DCM (Dichloromethane), 20 mins.

-

Prepare AA Solution: Dissolve Fmoc-Lys(Boc)-OH (0.25 mmol, 1.0 eq relative to desired loading, not resin capacity) in 2 mL dry DCM. Add DIEA (4.0 eq).

-

Loading Reaction: Add solution to resin. Agitate for 2 hours at room temperature.

-

Capping (Methanolysis): Add 0.5 mL of HPLC-grade Methanol to the reaction mixture. Agitate for 15 mins.

-

Why? This caps unreacted trityl chlorides, converting them to inert methyl ethers.

-

-

Wash: DCM (3x), DMF (3x), DCM (3x).

Step 2: Chain Elongation

-

Fmoc Deprotection: 20% Piperidine in DMF (2 x 10 mins).

-

Note: Wash thoroughly with DMF (5x) to remove piperidine.

-

-

Coupling 2nd Residue:

-

Reagents: Fmoc-Lys(Boc)-OH (3.0 eq), DIC (3.0 eq), Oxyma Pure (3.0 eq) in DMF.

-

Time: 60 minutes at Room Temp.

-

QC: Kaiser Test (Ninhydrin) must be negative (yellow/clear).

-

-

Final Fmoc Deprotection: 20% Piperidine in DMF (2 x 10 mins).

-

Final Wash: DMF (5x), DCM (5x), Methanol (2x). Dry resin under nitrogen.

Step 3: Global Cleavage & Side-Chain Deprotection

This step removes the peptide from the resin and removes the Boc protecting groups.

-

Cocktail Preparation: 95% TFA / 2.5% TIS (Triisopropylsilane) / 2.5% H₂O.

-

Reaction: Add 5 mL cocktail to dry resin. Shake for 2 hours.

-

Precipitation:

-

Result: Crude H-Lys-Lys-OH·xTFA (Trifluoroacetate salt).

Protocol B: Salt Exchange (TFA to Dihydrochloride)

Objective: Convert the cytotoxic TFA salt into the biologically compatible Lysyllysine Dihydrochloride.

Method: Lyophilization with Dilute HCl This is the most reliable method for small-to-medium scale (mg to grams).

-

Dissolution: Dissolve the crude TFA salt in 10 mM HCl (aq) at a concentration of ~5 mg/mL.

-

Note: Do not use strong HCl (e.g., 1M), as it can degrade the peptide bond over time.

-

-

Freeze & Lyophilize: Freeze in liquid nitrogen and lyophilize to dryness.

-

Repetition: Redissolve the powder in fresh 10 mM HCl and lyophilize again.

-

Final Step: Dissolve in HPLC-grade water and lyophilize one final time to remove excess HCl.

Final Product: H-Lys-Lys-OH·2HCl (White hygroscopic powder).

Analytical Data & QC Specifications

| Parameter | Specification | Method |

| Appearance | White to off-white powder | Visual |

| Purity | > 98% | RP-HPLC (C18, Polar end-capped) |

| Counterion | Chloride (Cl⁻) present; TFA < 0.1% | Ion Chromatography (IC) or 19F-NMR |

| Mass Spec | [M+H]⁺ = 275.2 Da | ESI-MS |

| Solubility | > 50 mg/mL in H₂O | Visual |

HPLC Note: Lys-Lys is extremely hydrophilic. It will elute in the void volume of standard C18 columns.

-

Recommendation: Use a HILIC column or an "AQ" (Aqua) type C18 column capable of 100% aqueous conditions. Use a gradient starting at 0% B (Acetonitrile).

Process Visualization

Diagram 1: Synthesis & Salt Exchange Workflow

This flowchart illustrates the critical decision points and the transition from resin-bound synthesis to the final salt form.

Caption: Figure 1. Optimized workflow for Lys-Lys·2HCl synthesis, highlighting the critical DKP control point and salt exchange.

Diagram 2: The Diketopiperazine (DKP) Mechanism

Understanding why 2-CTC is used is vital for troubleshooting.

Caption: Figure 2. Mechanistic divergence of DKP formation based on resin selection. 2-CTC prevents the fatal side reaction.

References

-

DKP Prevention in SPPS: Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][3] Chemical Reviews, 109(6), 2455-2504. Provides the foundational basis for using Trityl resins to prevent DKP.

-

Salt Exchange Protocols: Gaussier, H., et al. (2002). "Improvement of the purification of hydrophobic peptides by the use of hydrochloric acid." Journal of Peptide Science. Validates the lyophilization method for counterion exchange.

-

Lysyllysine Applications: Prasad, S., et al. (2007). "Delivering multiple anticancer peptides as a single prodrug using lysyl-lysine as a facile linker."[10] Journal of Peptide Science, 13(7), 458-467.[10] Demonstrates the utility of the Lys-Lys motif in drug development.

-

2-CTC Resin Usage: Barlos, K., et al. (1991). "2-Chlorotrityl chloride resin."[2][3][11] International Journal of Peptide and Protein Research. The original authoritative text on 2-CTC resin properties.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. peptide.com [peptide.com]

- 4. chempep.com [chempep.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. lifetein.com [lifetein.com]

- 7. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. US9657061B2 - Hydrochloride salt of peptide and its use in combination with other peptides for immunotherapy - Google Patents [patents.google.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. almacgroup.com [almacgroup.com]

Application Note: Lysyllysine (Lys-Lys) in Advanced Drug Delivery Systems

This guide details the applications of the Lysyllysine (Lys-Lys) dipeptide motif in drug delivery, distinguishing its role as a protease-cleavable linker from its function as a structural building block in dendrimers.

Abstract

The lysyllysine (Lys-Lys) dipeptide motif serves a dual function in modern drug delivery: as a bioreversible linker sensitive to tumor-associated proteases (specifically trypsin-like serine proteases and plasmin) and as a cationic branching unit in the synthesis of peptide dendrimers. This guide provides a technical analysis of the Lys-Lys motif’s utility in prodrug design and nanocarrier fabrication, supported by synthesis protocols and enzymatic cleavage validation workflows.

Mechanistic Foundation: The Lysyllysine Motif

Lysyllysine is a cationic dipeptide composed of two L-lysine residues. Its utility in drug delivery stems from two physicochemical properties:

-

Enzymatic Lability: The peptide bond between the two lysine residues (or at the C-terminus of the motif) is a primary substrate for trypsin-like serine proteases and plasmin , enzymes often overexpressed in the tumor microenvironment (TME).

-

Cationic Charge: At physiological pH, the

-amino groups are protonated (

Target Proteases

Unlike the Valine-Citrulline (Val-Cit) linker which targets Cathepsin B, the Lys-Lys linker is designed for:

-

Plasmin: A serine protease elevated in many solid tumors, responsible for fibrinolysis and matrix degradation.

-

Trypsin-like Proteases: Ubiquitous in the gastrointestinal tract and specific intracellular compartments.

-

Cathepsin B (Secondary): While Cathepsin B prefers hydrophobic residues at P2 (e.g., Phe-Arg), it retains activity against basic dipeptides like Lys-Lys at neutral cytosolic pH.

Application I: Lys-Lys as a Cleavable Linker in Prodrugs

The "Gemini Prodrug" strategy utilizes Lys-Lys to link two active drug molecules or peptides. This approach increases drug loading and solubility while ensuring release only at the site of high enzymatic activity.

Mechanism of Action

The Lys-Lys linker acts as a spacer that is stable in systemic circulation (unless exposed to high levels of serum proteases, which can be mitigated by chemical modification) but rapidly cleaved upon contact with tumor-associated plasmin.

Figure 1: Enzymatic cleavage pathway of a Lys-Lys linked gemini prodrug. The linker is processed by tumor-associated proteases to release free active agents.[1]

Application II: Lysyllysine in Dendritic Nanocarriers

In dendrimer chemistry, Lys-Lys is not just a linker but the branching unit . Poly(L-lysine) dendrimers (PLLD) are constructed by reiterative conjugation of lysine residues.

-

Gene Delivery: The high density of surface amines allows for the condensation of siRNA/DNA into stable "dendriplexes."

-

Solubility Enhancement: Hydrophobic drugs (e.g., Paclitaxel, Doxorubicin) can be encapsulated within the hydrophobic core of high-generation Lys-Lys dendrimers, while the hydrophilic surface ensures water solubility.

Detailed Experimental Protocols

Protocol A: Solid-Phase Synthesis of Lys-Lys Conjugates

Objective: To synthesize a model Lys-Lys linked prodrug (e.g., connecting two peptide cargos). Scale: 0.1 mmol

Materials:

-

Fmoc-Lys(Boc)-OH

-

Rink Amide Resin (Loading 0.6 mmol/g)

-

Coupling Agents: HBTU/HOBt or HATU

-

Base: Diisopropylethylamine (DIPEA)

-

Solvent: DMF (Dimethylformamide)

-

Deprotection: 20% Piperidine in DMF

Workflow:

-

Resin Swelling: Swell 167 mg of Rink Amide resin in DMF for 30 min.

-

Fmoc Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x).

-

Coupling First Lysine (C-term):

-

Dissolve Fmoc-Lys(Boc)-OH (0.4 mmol, 4 eq), HBTU (0.4 mmol), and DIPEA (0.8 mmol) in DMF.

-

Add to resin and shake for 1 hour at Room Temperature (RT).

-

Wash with DMF (3x).

-

-

Coupling Second Lysine (N-term): Repeat step 3 to form the Lys-Lys motif.

-

Payload Conjugation: Couple the specific drug or peptide payload to the N-terminus using standard amide coupling.

-

Global Deprotection & Cleavage:

-

Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

-

Precipitate in cold diethyl ether.

-

Purify via RP-HPLC (C18 column, Acetonitrile/Water gradient).

-

Protocol B: Enzymatic Cleavage Assay (Plasmin/Trypsin)

Objective: Validate the release kinetics of the Lys-Lys linker.

Materials:

-

Synthesized Lys-Lys Prodrug (1 mM stock in DMSO)

-

Enzyme Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl

-

Enzymes: Human Plasmin (Sigma) or Trypsin (Bovine Pancreas)

-

Analysis: HPLC-UV or LC-MS

Step-by-Step:

-

Preparation: Dilute Prodrug to 50 µM in Enzyme Buffer.

-

Initiation: Add Plasmin (final conc. 20 nM) or Trypsin (final conc. 10 nM).

-

Incubation: Incubate at 37°C in a water bath.

-

Sampling:

-

Take 50 µL aliquots at T = 0, 15, 30, 60, 120, and 240 minutes.

-

Quench: Immediately add 50 µL of 1% Formic Acid in Acetonitrile to stop the reaction.

-

-

Quantification:

-

Inject 10 µL onto RP-HPLC.

-

Monitor decrease in Prodrug peak area and appearance of Free Drug peak.

-

Calculate Half-life (

) using first-order kinetics.

-

Data Summary: Linker Comparative Analysis

| Linker Motif | Primary Enzyme Target | pH Optima | Stability in Plasma | Primary Application |

| Lys-Lys | Plasmin, Trypsin-like | 7.4 (Neutral) | Moderate (requires modification) | Tumor extracellular release, Prodrugs |

| Val-Cit | Cathepsin B | 5.0 - 5.5 (Acidic) | High | Lysosomal intracellular release (ADCs) |

| Phe-Lys | Cathepsin B | 5.0 - 5.5 (Acidic) | High | Lysosomal intracellular release |

| Gly-Phe-Leu-Gly | Cathepsin B | 5.0 - 6.0 | High | Polymer-drug conjugates |

Synthesis Workflow Visualization

Figure 2: Solid-Phase Peptide Synthesis (SPPS) workflow for generating Lys-Lys conjugated prodrugs.

References

-

Prasad, S., et al. (2007). "Delivering multiple anticancer peptides as a single prodrug using lysyl-lysine as a facile linker."[2][3][4][5][6] Journal of Peptide Science, 13(7), 458-467.[3][4][5] Link

-

Dubowchik, G. M., et al. (2002). "Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates." Bioconjugate Chemistry, 13(4), 855-869. Link

-

Kaminskas, L. M., et al. (2011). "Dendrimer pharmacokinetics: the effect of size, structure and surface characteristics on biodistribution and clearance." Nanomedicine, 6(6), 1063-1084. Link

-

Karton-Lifshin, N., et al. (2011). "A novel 'turn-on' cathepsin B-responsive probe for monitoring enzyme activity in live cells." Journal of the American Chemical Society, 133(28), 10960-10965. Link

-

Choi, K. Y., et al. (2012). "Smart nanocarrier based on PEGylated hyaluronic acid for cancer therapy." ACS Nano, 6(5), 4584-4595. Link

Sources

- 1. Functional Peptide-Based Biomaterials for Pharmaceutical Application: Sequences, Mechanisms, and Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods and compositions related to annexin 1-binding compounds - Patent US-9610359-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. daburresearch.in [daburresearch.in]

- 4. US20150087687A1 - Compositions and methods to improve the therapeutic benefit of indirubin and analogs thereof, including meisoindigo - Google Patents [patents.google.com]

- 5. US11147800B2 - Combinatorial methods to improve the therapeutic benefit of bisantrene and analogs and derivatives thereof - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Note: High-Purity Analysis of Lysyllysine Dihydrochloride (Lys-Lys 2HCl)

Executive Summary & Scientific Context

Lysyllysine dihydrochloride (Lys-Lys 2HCl) presents a unique set of analytical challenges that frequently confound standard Reversed-Phase (RP) workflows. As a highly polar, hydrophilic dipeptide with two basic side chains, it exhibits negligible retention on C18 stationary phases under standard acidic conditions (e.g., 0.1% Formic Acid). Furthermore, the absence of aromatic moieties (phenylalanine, tyrosine, tryptophan) results in a lack of strong UV absorption above 220 nm, necessitating detection in the "noise-prone" far-UV region (205–215 nm) or the use of universal detectors like Charged Aerosol Detection (CAD).

This Application Note moves beyond generic "peptide methods" to provide two distinct, self-validating protocols designed specifically for this molecule:

-

Method A (HILIC-CAD/UV): The modern, orthogonal approach utilizing Hydrophilic Interaction Liquid Chromatography for maximum retention and Mass Spectrometry (MS) compatibility.

-

Method B (IP-RP): A robust Quality Control (QC) method utilizing Ion-Pair Chromatography with Heptafluorobutyric Acid (HFBA) to induce retention on standard C18 hardware.

Physicochemical Profile & Analytical Strategy

Understanding the analyte is the prerequisite for separation.

-

Analyte: L-Lysyl-L-lysine dihydrochloride

-

CAS: 13184-14-0

-

Molecular Weight: ~275.35 g/mol (Free base), ~348.27 g/mol (2HCl salt)

-

pKa Values:

-COOH (~3.1), -

Challenge: At pH < 3 (typical HPLC conditions), the molecule carries a net charge of +3. This high charge density and hydrophilicity causes it to elute in the void volume (

) of C18 columns, co-eluting with salts and solvent fronts.

Diagram 1: Method Development Decision Tree

The following logic gate illustrates the selection process between HILIC and IP-RP based on available instrumentation and downstream requirements.

Caption: Decision matrix for selecting the optimal chromatographic mode based on detection requirements.

Method A: HILIC-CAD/UV (High Sensitivity & MS Compatible)

Rationale: HILIC is the preferred mode for small, basic peptides. By using a high-organic initial mobile phase, we create a water-enriched layer on the polar stationary phase. Lys-Lys partitions into this layer and interacts electrostatically with the stationary phase.

Protocol Parameters

| Parameter | Specification | Causality / Note |

| Column | Amide-based HILIC (e.g., TSKgel Amide-80 or XBridge Amide), 150 x 4.6 mm, 3.5 µm | Amide phases provide hydrogen bonding retention without the strong irreversible adsorption seen on bare silica. |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (adj. with Formic Acid) | Provides ionic strength to control electrostatic repulsion; pH 3.0 ensures full protonation. |

| Mobile Phase B | Acetonitrile (LC-MS Grade) | High organic content is required to generate HILIC retention mechanism. |

| Flow Rate | 0.8 mL/min | Optimized for 4.6 mm ID columns; reduce to 0.3 mL/min for 2.1 mm ID. |

| Temp | 30°C | Controls viscosity and diffusion kinetics. |

| Detection | CAD (Nebulizer 35°C) or UV 210 nm | CAD is preferred as Lys-Lys lacks a chromophore. UV 210 nm is viable but requires high-purity solvents. |

| Sample Diluent | 80:20 Acetonitrile:Water | CRITICAL: Diluent must match initial gradient conditions to prevent "solvent washout" and peak distortion. |

Gradient Table (HILIC)

| Time (min) | %A (Buffer) | %B (ACN) | Phase |

| 0.0 | 15 | 85 | Equilibration |

| 2.0 | 15 | 85 | Isocratic Hold |

| 15.0 | 50 | 50 | Elution Gradient |

| 16.0 | 15 | 85 | Re-equilibration Start |

| 25.0 | 15 | 85 | End of Run |

Step-by-Step Workflow:

-

System Prep: Flush system with 10:90 Water:ACN to remove any residual RP solvents (Methanol/Isopropanol can interfere with HILIC equilibration).

-

Equilibration: HILIC columns require longer equilibration than C18. Run at least 20 column volumes of initial mobile phase.

-

Blank Injection: Inject the diluent (80% ACN). Ensure no ghost peaks appear at the Lys-Lys retention time.

-

Standard Injection: Inject Lys-Lys standard (0.5 mg/mL). Expect elution around 8–10 minutes.

Method B: Ion-Pair Reversed Phase (IP-RP) (QC Routine)

Rationale: If HILIC columns are unavailable, or if the lab operates strictly in Reversed-Phase, Ion-Pairing is mandatory. Trifluoroacetic acid (TFA) is insufficient for retaining Lys-Lys on C18. We must use Heptafluorobutyric Acid (HFBA) . The longer fluorocarbon chain of HFBA creates a dynamic hydrophobic coating on the C18 surface, effectively acting as a "pseudo-stationary phase" that retains the positively charged Lys-Lys via ion exchange.

Protocol Parameters

| Parameter | Specification | Causality / Note |

| Column | C18 Endcapped (e.g., Zorbax Eclipse Plus or Symmetry C18), 250 x 4.6 mm, 5 µm | Endcapping reduces silanol activity which causes tailing for basic amines. |

| Mobile Phase A | Water + 0.1% (v/v) HFBA | HFBA acts as the ion-pairing agent. |

| Mobile Phase B | Acetonitrile + 0.1% (v/v) HFBA | HFBA must be in both phases to maintain equilibrium baseline stability. |

| Flow Rate | 1.0 mL/min | Standard analytical flow. |

| Temp | 25°C - 40°C | Higher temp (40°C) sharpens peaks for peptides. |

| Detection | UV 215 nm | HFBA has some UV cutoff; 215 nm is the best balance between signal and solvent noise. |

| Sample Diluent | Water (or 0.1% HFBA in Water) | Aqueous diluent is acceptable in RP mode. |

Gradient Table (IP-RP)

| Time (min) | %A (Aq. HFBA) | %B (Org. HFBA) | Phase |

| 0.0 | 98 | 2 | Loading |

| 20.0 | 70 | 30 | Shallow Gradient |

| 22.0 | 5 | 95 | Wash |

| 25.0 | 98 | 2 | Re-equilibration |

| 35.0 | 98 | 2 | End of Run |

Diagram 2: Ion-Pairing Mechanism

This diagram visualizes why HFBA is required over TFA for this specific separation.

Caption: The hydrophobic tail of HFBA binds to C18, presenting a negative charge that retains the basic Lys-Lys.

System Suitability & Validation Criteria

To ensure the method is "Trustworthy" (Part 2 of requirements), the following acceptance criteria must be met before analyzing samples.

| Parameter | Acceptance Limit | Troubleshooting Failure |

| Retention Time %RSD | < 2.0% (n=5) | Check pump stability or column equilibration status. |

| Peak Area %RSD | < 2.0% (n=5) | Check autosampler precision or sample solubility. |

| Tailing Factor (T) | 0.8 < T < 1.5 | IP-RP: Increase HFBA conc. or Temp. HILIC: Check sample diluent (too much water?). |

| Resolution (Rs) | > 2.0 (vs. nearest impurity) | Adjust gradient slope. Shallow gradients improve peptide resolution. |

| LOD (UV 210nm) | ~ 1–5 µg/mL | If sensitivity is too low, switch to CAD or derivatize (OPA). |

Troubleshooting & Expert Tips

-

The "Ghost" Peak (HILIC):

-

Symptom:[1][2][3][4] A peak appears at the void volume or randomly.[2]

-

Cause: Injection solvent mismatch.[2] If you dissolve Lys-Lys in 100% water and inject onto HILIC (85% ACN), the water plug travels faster than the analyte, disrupting the partitioning mechanism.

-

Fix: Dissolve sample in 50/50 ACN/Water, or 80/20 if solubility permits.

-

-

Baseline Drift (IP-RP):

-

Cause: HFBA absorbs UV at low wavelengths. If the concentration of HFBA in A and B is not perfectly balanced (or if using gradient grade vs. standard ACN), drift occurs.

-

Fix: Ensure HFBA is added to both Mobile Phase A and B in exact equal volumes. Use a reference wavelength (e.g., 360 nm) to subtract drift if the detector allows.

-

Carryover:

-

Basic peptides stick to stainless steel and injector seals.

-

Fix: Use a needle wash of 50:50 Water:Methanol + 0.1% Formic Acid.

-

References

-

Mant, C. T., & Hodges, R. S. (2002). Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography. Journal of Chromatography A. Link

-

Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A. Link

-

McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link

-

Petritis, K., et al. (2002). Ion-pair reversed-phase liquid chromatography–electrospray mass spectrometry for the analysis of underivatized small peptides. Journal of Chromatography A. Link

Sources

- 1. Lysine - Chromatography Forum [chromforum.org]

- 2. researchgate.net [researchgate.net]

- 3. Effect of anionic ion-pairing reagent concentration (1–60 mM) on reversed-phase liquid chromatography elution behaviour of peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Lysyllysine Dihydrochloride (H-Lys-Lys-OH·2HCl)

Topic: Solubility & Handling Challenges in Experimental Workflows

Introduction

Welcome to the Technical Assistance Center. If you are working with Lysyllysine dihydrochloride (H-Lys-Lys-OH[1][][3]·2HCl), you are likely utilizing it as a protease substrate, a cross-linking standard, or a bioavailability marker.

While this dipeptide is theoretically highly water-soluble, the dihydrochloride salt form introduces specific thermodynamic and kinetic challenges often overlooked in standard protocols. The presence of two HCl molecules per peptide molecule drastically alters the local pH of your solvent and increases hygroscopicity, leading to common failures in concentration accuracy and cell culture viability.

This guide moves beyond basic datasheets to address the causality of experimental failure.

Module 1: Pre-Solubilization & Handling

Issue: "The powder is sticky/clumped and my mass readings are drifting."

The Science: Lysyllysine dihydrochloride is extremely hygroscopic . The chloride counter-ions readily form hydrates with atmospheric moisture. If the bottle is opened while cold (immediately after removal from -20°C storage), condensation forms instantly on the crystals. This water weight leads to:

-

Inaccurate Molarity: You are weighing water, not peptide.

-

Hydrolysis Risk: Moisture accelerates the formation of degradation products (see Module 3).

Protocol: The "Dry-Box" Weighing Technique

Do not open the manufacturer's vial until it has reached room temperature.

-

Equilibration: Remove vial from freezer. Place in a desiccator at room temperature (RT) for 60 minutes .

-

Environment: If possible, weigh inside a glove box or a humidity-controlled chamber (<30% RH).

-

The "Difference" Method:

-

Tare the balance with your receiving vessel.

-

Weigh the entire peptide vial.

-

Transfer approximate amount to vessel.

-

Weigh the peptide vial again.[4]

-

Mass Used = (Initial Vial Mass) - (Final Vial Mass).

-

Why? This prevents the powder on the spatula from absorbing water while you wait for the balance to settle.

-

Visualization: Hygroscopic Handling Workflow

Figure 1: Critical workflow to prevent moisture uptake during the weighing process.

Module 2: Dissolution Dynamics & pH Management

Issue: "The solution is clear, but my cells died / my enzyme assay failed."

The Science: This is the most common failure mode. H-Lys-Lys-OH has a high isoelectric point (pI ~10), but you are supplied with the 2HCl form.

-

Acidity: Dissolving H-Lys-Lys-OH·2HCl in water creates a solution with pH ~3.0 - 4.0 .

-

The Trap: Adding this directly to a cell culture or a weak enzymatic buffer will cause a "pH shock," killing cells or denaturing enzymes immediately, even if the peptide appears dissolved.

Troubleshooting Matrix: Solubility & Solvent Choice

| Target Application | Recommended Solvent | Potential Pitfall | Corrective Action |

| Stock Solution | Sterile Water (Milli-Q) | Solution will be acidic (pH ~3-4). | Do not adjust pH of the stock (acid preserves stability). Adjust only upon dilution. |

| Cell Culture | PBS or Media | Acidic peptide may overcome buffer capacity; High salt (2HCl) increases osmolarity. | Neutralize stock with 0.1M NaOH before adding to cells. Check osmolarity. |

| Enzymatic Assay | Tris/HEPES Buffer | Ionic interaction between Lys (+3 charge) and phosphate ions can cause micro-precipitation. | Use Tris or HEPES instead of Phosphate buffers. Keep ionic strength <150mM. |

| Organic Synthesis | DMSO / DMF | Poor solubility. Lys-Lys is very hydrophilic. | Add <5% water or use TFA as a co-solvent to aid dissolution. |

Protocol: Safe Reconstitution for Bio-Assays

-

Primary Solubilization: Dissolve peptide in sterile water to 10x the working concentration.

-

Visual Check: Vortex for 30 seconds. Solution must be clear.

-

pH Check: Spot 2µL onto pH paper. It will likely be red/orange (Acidic).

-

Neutralization:

-

Add 0.1 M NaOH dropwise while stirring.

-

Target pH 7.2 - 7.4.

-

Warning: Do not overshoot to pH > 9, or the peptide may racemize or degrade.

-

-

Filtration: Sterile filter (0.22 µm) after pH adjustment.

Module 3: Stability & Storage

Issue: "My peptide worked last week, but not today."

The Science: Dipeptides are prone to Diketopiperazine (DKP) formation , a cyclization reaction where the N-terminus attacks the internal amide bond.[5][6] While Proline/Glycine peptides are most susceptible, Lys-Lys can also undergo cyclization or hydrolysis, especially if stored in solution at neutral/basic pH.

Storage Rules:

-

Lyophilized Powder: Stable for 1-2 years at -20°C (desiccated).

-

Acidic Solution (pH 3-4): Stable for ~1 month at -20°C.

-

Neutral Solution (pH 7): Unstable. Use immediately or freeze at -80°C for max 1 week. Do not refreeze.

Module 4: Advanced Workflow Visualization

The following decision tree helps you select the correct reconstitution strategy based on your downstream application, preventing common solubility and toxicity issues.

Figure 2: Decision tree for solvent selection and pH management.

FAQs

Q: Can I use DMSO to dissolve Lys-Lys 2HCl? A: Generally, no . Unlike hydrophobic peptides, Lys-Lys is highly polar and charged. It dissolves poorly in pure DMSO or DMF. If you must use organics, dissolve it in a small volume of water first, then dilute into the organic solvent (ensure water content remains >5%).

Q: Why did my solution turn cloudy when I added it to PBS? A: This is likely a "Salting Out" effect or phosphate interaction. The high local concentration of Chloride ions (from the 2HCl) plus the Lysine side chains can interact with Phosphate ions. Solution: Dilute the peptide in water first, then slowly add to the PBS, or switch to a Tris-based buffer.

Q: What is the exact molecular weight I should use for calculations? A: You must use the MW of the salt form provided on the vial label.

-

Free Base (Lys-Lys): ~274.36 g/mol [3]

-

Note: Always check the specific batch CoA, as hydration states (e.g., ·xH2O) can add further mass.

References

-

PubChem. (n.d.). Lysyllysine dihydrochloride Compound Summary. National Library of Medicine. Retrieved February 15, 2026, from [Link]

Sources

Technical Support Center: Synthesis of Peptides Containing Lysyllysine

<_Step_2> I have performed a comprehensive set of searches and the results provide a strong foundation for building the technical support guide.

Here's a summary of the information I've gathered and how it maps to the user's request:

-

Common Side Reactions:

-

Lactam formation: The search results confirm that lactam formation is a significant issue, especially with shorter side-chain amino acids like ornithine, but lysine's longer side chain makes it less prone to this. However, it's still a possibility to address.[1][2]

-

Side-chain branching/unwanted coupling: The nucleophilic nature of the ε-amino group is highlighted as a primary reason for needing protection to prevent it from reacting during coupling steps.[3][4]

-

Guanidinylation: Several sources discuss the intentional guanidinylation of lysine to convert it to homoarginine for proteomics applications, but also unintentional guanidinylation as a side reaction from coupling reagents like HBTU/HATU.[5][6][7][8]

-

Modifications during cleavage: The cleavage cocktail can cause side reactions.[9][10]

-

-

Prevention Strategies (Protecting Groups):

-

The core of prevention is the use of orthogonal protecting groups for the ε-amino group of lysine.[3][4][11][12]

-

Fmoc/Boc strategy: The most common strategy is using Fmoc for the α-amino group and an acid-labile group like Boc for the lysine side chain (Fmoc-Lys(Boc)-OH). This is well-covered.[1][13][14][15][16]

-

Other orthogonal groups: The results mention a variety of other protecting groups for special cases where Boc is not suitable, such as Dde, Mmt, Trt, and Aloc, which are removable under specific, non-acidic conditions. This is crucial for on-resin modifications.[3][14][17]

-

-

Troubleshooting & Analysis:

-

The importance of analyzing the crude product by HPLC and Mass Spectrometry to identify byproducts is a recurring theme.[18][19][20][21][22]

-

Failed syntheses often point to issues with aggregation or difficult sequences, which can be exacerbated by unprotected reactive side chains.[20][23]

-

The choice of coupling reagents and cleavage cocktails is critical in preventing side reactions.[24][25][26]

-

-

Content for the Guide:

-

FAQs: I can formulate questions like "Why is my peptide mass incorrect by +42 Da?" (acetylation) or "Why do I see branching in my peptide?"

-

Troubleshooting Guide: I can structure this around specific problems, e.g., "Problem: Unexpected Guanidinylation of Lysine Side Chains." Then I can explain the cause (coupling reagent breakdown) and the solution (use of different reagents, additives).

-

Protocols: I can provide a standard protocol for coupling Fmoc-Lys(Boc)-OH and a protocol for the selective deprotection of a group like Dde for on-resin modification.

-

Diagrams: I can create a Graphviz diagram illustrating the orthogonal protection strategy (Fmoc vs. Boc vs. Dde) and another showing the mechanism of lactam formation or guanidinylation.

-

Tables: A comparison table of different lysine side-chain protecting groups (Boc, Dde, Mmt, Aloc) with their cleavage conditions and typical use cases would be very valuable.

-

Missing Information/Areas to Refine:

While the current information is very good, I could strengthen the guide by explicitly searching for:

-

Specific mechanisms of unintentional side reactions with Lys-Lys dipeptides (as opposed to single lysine residues). The current results focus heavily on single lysine issues, which are foundational, but the user's topic is specifically "lysyllysine". The principles are the same, but a specific focus would be better.

-

Quantitative data on the frequency or yield loss associated with specific side reactions. This would be excellent for the tables.

-

More detailed protocols for troubleshooting, e.g., specific HPLC gradients for separating common byproducts.

Given the comprehensive nature of the initial search results, I believe I have enough information to proceed with generating the response. The existing data covers the core chemical principles, the common problems, the solutions (protecting groups, reagents), and the analytical methods needed. I can construct the guide by synthesizing these pieces of information into the required format. I will proceed with structuring the guide and creating the content as planned.

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who incorporate the lysyllysine (Lys-Lys) moiety into their synthetic peptides. The presence of two adjacent lysine residues, each with a reactive ε-amino group, presents unique challenges in solid-phase peptide synthesis (SPPS). This document provides in-depth, field-proven insights to help you proactively prevent common side reactions and troubleshoot issues as they arise. Our focus is not just on protocols, but on the underlying chemical principles to empower you to make informed decisions in your own syntheses.

Part A: Foundational Knowledge & Proactive Prevention

Before addressing specific failures, it is crucial to understand the inherent reactivity of the lysyllysine unit. The primary challenge stems from the nucleophilicity of the lysine side-chain's ε-amino group, which can lead to undesired reactions if not properly managed[3].

The Pillar of Success: Orthogonal Protection Strategy

The cornerstone of preventing Lys-Lys side reactions is a robust orthogonal protection strategy. This approach utilizes protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection of one functional group while others remain intact[11][27]. In the context of standard Fmoc-based SPPS, this means the lysine side-chain protection must be stable to the basic conditions used for Nα-Fmoc removal (e.g., piperidine in DMF) but removable during the final acidic cleavage[1][12].

The most common and reliable strategy is the use of Fmoc-Lys(Boc)-OH [14][15][16]. The tert-butyloxycarbonyl (Boc) group is highly stable to the repetitive piperidine treatments but is efficiently cleaved by trifluoroacetic acid (TFA) during the final step.

Caption: Standard Fmoc/Boc orthogonal strategy for Lysine.

Choosing the Right Lysine Derivative: A Comparative Table

While Fmoc-Lys(Boc)-OH is the workhorse for most applications, specialized sequences may require alternative side-chain protecting groups. This is particularly true if you need to perform on-resin, site-specific modifications like cyclization or labeling at one of the lysine residues[14][28].

| Protecting Group | Fmoc-Lys(PG)-OH Derivative | Cleavage Condition | Key Application |

| Boc | Fmoc-Lys(Boc)-OH | Strong Acid (TFA)[1][15] | Standard SPPS; gold standard for routine synthesis. |

| Mmt | Fmoc-Lys(Mmt)-OH | Mildly Acidic (e.g., 1-2% TFA in DCM)[3] | On-resin side-chain modification; allows selective deprotection without cleaving other acid-labile groups. |

| Dde | Fmoc-Lys(Dde)-OH | Hydrazine (e.g., 2% Hydrazine in DMF)[6][14][17] | Orthogonal to both Fmoc and Boc/tBu; ideal for on-resin cyclization or branching. |

| Alloc | Fmoc-Lys(Alloc)-OH | Palladium Catalyst (e.g., Pd(PPh₃)₄)[10][14] | Orthogonal to Fmoc, Boc, and Dde; used in complex syntheses requiring multiple selective deprotections. |

Part B: Troubleshooting Guide & FAQs

This section addresses specific problems encountered during the synthesis of lysyllysine-containing peptides. Each issue is presented in a question-and-answer format, detailing the probable cause, the underlying mechanism, and a validated solution.

Frequently Asked Questions (FAQs)

Q1: My final peptide has a mass of +126 Da compared to the expected mass. What happened?

A: This mass modification strongly suggests an unintentional guanidinylation of a lysine ε-amino group, converting it to a homoarginine residue.

-

Probable Cause: This side reaction is commonly associated with the use of uronium/aminium-based coupling reagents like HBTU and HATU[8]. Under certain conditions, these reagents can react directly with the free ε-amino group of a lysine residue, transferring a guanidinium moiety. This is especially problematic if a lysine side-chain deprotection occurred prematurely.

-

Preventative Solution:

-

Ensure Complete Protection: Verify the quality of your Fmoc-Lys(Boc)-OH to ensure the Boc group is intact.

-

Switch Coupling Reagent: For problematic sequences, switch to a phosphonium-based reagent like PyBOP or a carbodiimide-based activation with an additive like OxymaPure®, as these do not possess a guanidinium-like structure[26].

-

Optimize Conditions: Ensure coupling reactions are not unnecessarily prolonged and use the recommended stoichiometry of reagents.

-

Q2: My chromatogram shows a significant peak that corresponds to my desired peptide, but also a family of smaller, related peaks. What could be the issue?

A: This pattern often indicates incomplete deprotection of side-chain protecting groups during the final cleavage step.

-

Probable Cause: The standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) may be insufficient for peptides with multiple protecting groups or those prone to aggregation, which can sterically hinder acid access.

-

Solution:

-

Extend Cleavage Time: Increase the cleavage time from 2 hours to 3-4 hours to ensure complete removal of all Boc groups from the lysyllysine residues[25].

-

Optimize Scavengers: Ensure the correct scavengers are used. Triisopropylsilane (TIS) is crucial for preventing side reactions but using a more comprehensive cocktail like "Reagent K" (TFA/water/phenol/thioanisole/TIS) can improve deprotection efficiency for complex peptides[25].

-

Q3: I am attempting an on-resin cyclization between a Lys(Dde) residue and a glutamic acid, but I am getting very low yields. Why?

A: Low yields in on-resin modifications often point to incomplete deprotection of the orthogonal group or steric hindrance.

-

Probable Cause: The 2% hydrazine in DMF used to remove the Dde group may not have been effective, or the peptide has adopted a secondary structure on the resin that prevents the newly freed ε-amino group from reaching the activated carboxyl group of the glutamic acid.

-

Solution:

-

Confirm Dde Removal: Before proceeding with the cyclization coupling, take a small sample of resin beads, cleave the peptide, and analyze by mass spectrometry to confirm the mass shift corresponding to Dde removal (-178 Da).

-

Repeat Deprotection: Perform the hydrazine treatment twice to ensure complete deprotection.

-

Disrupt Secondary Structures: Perform the cyclization coupling in a solvent mixture known to disrupt secondary structures, such as adding a small percentage of DMSO or using N-methyl-2-pyrrolidone (NMP) instead of DMF[20].

-

In-Depth Troubleshooting: Branched Peptide Formation

Issue: Mass spectrometry analysis of the crude product reveals a major impurity with double the expected mass, suggesting that the peptide chain has branched.

Caption: Troubleshooting workflow for branched peptide formation.

Mechanism of Side-Chain Branching:

This critical failure occurs when the protecting group on the lysine side chain (e.g., Boc) is prematurely lost during synthesis[4]. The now-free ε-amino group on the resin-bound peptide can compete with the Nα-amino group of the growing chain during the next coupling step. This results in the incoming activated amino acid coupling to the side chain, initiating the growth of a secondary peptide chain.

Validated Protocol for Prevention and Diagnosis:

-

Reagent Quality Control:

-

Action: Before starting a synthesis, verify the purity of your Fmoc-Lys(Boc)-OH lot. Poor quality or improperly stored reagent can contain derivatives lacking the Boc group.

-

Rationale: Starting with high-purity reagents is the most effective preventative measure[23].

-

-

Control of Synthesis Chemistry:

-

Action: Ensure that no strongly acidic conditions are inadvertently introduced during the synthesis cycles. For example, some older coupling additives or custom cleavage protocols for other orthogonal groups could compromise Boc stability.

-

Rationale: The Boc group is designed to be stable to base but labile to acid[1]. Even low-level, repeated exposure to acidic microenvironments can lead to cumulative loss of side-chain protection over a long synthesis.

-

-

Monitoring and Analysis:

-

Action: If branching is suspected, perform an on-resin test. After coupling the amino acid immediately following the lysyllysine block, cleave a small sample of the resin. Analyze the resulting short peptide fragment by HPLC and MS.

-

Rationale: Early detection allows for termination of a failed synthesis, saving significant time and resources. Analytical methods like HPLC and MS are indispensable for diagnosing synthesis failures[18][20][22].

-

By implementing these proactive strategies and utilizing this troubleshooting guide, you can significantly improve the yield, purity, and success rate of your lysyllysine-containing peptide syntheses.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH. Retrieved from [Link]

-

Chen, S. T., & Wang, K. T. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-298. Retrieved from [Link]

-

Houston, M. E., & Gierasch, L. M. (2002). The synthesis and study of side-chain lactam-bridged peptides. Biopolymers, 66(1), 49-75. Retrieved from [Link]

-

Houston, M. E., & Gierasch, L. M. (2002). The Synthesis and Study of Side-Chain Lactam-Bridged Peptides. ResearchGate. Retrieved from [Link]

-

Ma, Y. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Journal of Peptides, 1(1), 34-42. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Separation of Lysine, Dilysine and Trilysine on BIST B+ Column. Retrieved from [Link]

-

ACS Omega. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. PubMed, 9(3), 3997-4003. Retrieved from [Link]

-

DiVA portal. (2019). Design and Synthesis of Macrocyclic Peptides as Potential Inhibitors of Lysine-Specific Demethylase 1. Retrieved from [Link]

-

PubMed. (n.d.). [Effect of the lysine guanidination on proteomic analysis]. Retrieved from [Link]

-

Journal of the American Chemical Society. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society. Retrieved from [Link]

-

RSC Publishing. (2015). A practical method for the synthesis of peptoids containing both lysine-type and arginine-type monomers. RSC Advances. Retrieved from [Link]

-

ResearchGate. (n.d.). Coupling Reagent Dependent Regioselectivity in the Synthesis of Lysine Dipeptides. Retrieved from [Link]

-

Research With Rutgers. (2002). The synthesis and study of side-chain lactam-bridged peptides. Retrieved from [Link]

-

Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

-

MDPI. (n.d.). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Lys(Boc)-OH [71989-26-9]. Retrieved from [Link]

-

eScholarship. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z‐Arg-Lys. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

-

UC Davis. (n.d.). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Retrieved from [Link]

-

PubMed. (n.d.). Guanidination of a peptide side chain amino group on a solid support. Retrieved from [Link]

-

PubMed. (n.d.). Analytical methods for the detection and purification of ε-poly-L-lysine for studying biopolymer synthetases, and bioelectroanalysis methods for its functional evaluation. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview. Retrieved from [Link]

-

PMC. (n.d.). Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. Retrieved from [Link]

-

Biotage. (2023). What do you do when your peptide synthesis fails?. Retrieved from [Link]

-

MBL International. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

-

PubMed. (n.d.). Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. Retrieved from [Link]

-

ResearchGate. (n.d.). Differentiation of the side-chain protection strategy in SPPS. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Lys(Boc)-OH; CAS 71989-26-9. Retrieved from [Link]

-

ResearchGate. (2018). How do I protect all the side chain amine groups of lysine and arginine?. Retrieved from [Link]

-

PMC. (n.d.). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Retrieved from [Link]

-

RSC Advances. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. Retrieved from [Link]

-

Joint Research Centre. (n.d.). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. Retrieved from [Link]

-

Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. peptide.com [peptide.com]

- 5. [Effect of the lysine guanidination on proteomic analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A practical method for the synthesis of peptoids containing both lysine-type and arginine-type monomers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02279G [pubs.rsc.org]

- 7. Guanidination of a peptide side chain amino group on a solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]

- 9. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. diva-portal.org [diva-portal.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 13. openaccesspub.org [openaccesspub.org]

- 14. peptide.com [peptide.com]

- 15. chempep.com [chempep.com]

- 16. peptide.com [peptide.com]

- 17. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]

- 18. HPLC Method for Separation of Lysine, Dilysine and Trilysine on BIST B+ Column | SIELC Technologies [sielc.com]

- 19. Analytical methods for the detection and purification of ε-poly-L-lysine for studying biopolymer synthetases, and bioelectroanalysis methods for its functional evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. biotage.com [biotage.com]

- 21. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

- 22. Lysine Quantification Methods for Research and Biotech Use [metabolomics.creative-proteomics.com]

- 23. blog.mblintl.com [blog.mblintl.com]

- 24. researchgate.net [researchgate.net]

- 25. peptide.com [peptide.com]

- 26. bachem.com [bachem.com]

- 27. peptide.com [peptide.com]

- 28. The synthesis and study of side-chain lactam-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

purification strategies for lysyllysine-modified peptides

Technical Support Center: Purification of Lysyllysine-Modified Peptides

Ticket ID: #LYS-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Charge Density" Challenge

Welcome to the technical support center. You are likely here because your lysyllysine (Lys-Lys or K-K) modified peptides are behaving erratically during purification.

Whether "lysyllysine" refers to a sequential motif (–K–K–) or a branched isopeptide modification (ε-amino linkages), you are facing a convergence of two chromatographic antagonists: extreme hydrophilicity and high cationic charge density .

Standard C18 RP-HPLC protocols often fail here. The high positive charge causes repulsion from the stationary phase (early elution) or non-specific adsorption to silanols (peak tailing). This guide replaces standard "try-and-see" approaches with mechanistic strategies grounded in ion-pairing dynamics and orthogonal selectivity.